molecular formula C19H30O3 B12556658 2,2-Dimethoxy-1-phenylundecan-1-one CAS No. 143313-54-6

2,2-Dimethoxy-1-phenylundecan-1-one

Cat. No.: B12556658
CAS No.: 143313-54-6
M. Wt: 306.4 g/mol
InChI Key: ZIVVAUBMRNADRS-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-phenylundecan-1-one is a chemical compound with the molecular formula C19H30O3 It is known for its unique structure, which includes a phenyl group attached to an undecane chain with two methoxy groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-phenylundecan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts acylation techniques. The process is scaled up by using industrial reactors and continuous flow systems to maintain consistent reaction conditions and high product purity. The use of automated systems and real-time monitoring ensures efficient production and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-phenylundecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethoxy-1-phenylundecan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-1-phenylundecan-1-one is unique due to its specific structural features, such as the undecane chain and the positioning of the methoxy groups. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research and industry .

Properties

CAS No.

143313-54-6

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2,2-dimethoxy-1-phenylundecan-1-one

InChI

InChI=1S/C19H30O3/c1-4-5-6-7-8-9-13-16-19(21-2,22-3)18(20)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3

InChI Key

ZIVVAUBMRNADRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)C1=CC=CC=C1)(OC)OC

Origin of Product

United States

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